5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride
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Overview
Description
5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by chlorination to introduce the carbonyl chloride group . The reaction conditions often include refluxing in ethanol or other suitable solvents and the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state compounds.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Oxidized and Reduced Derivatives: Formed from oxidation and reduction reactions.
Complex Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antibacterial, antifungal, antiviral, and anticancer activities.
Agriculture: It is employed in the synthesis of agrochemicals with herbicidal and fungicidal properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride can be compared with other triazolopyrimidine derivatives:
5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidine: Contains an amino group and different alkyl substitutions.
3-(2-((4-(2,4-Dichlorobenzyl)-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethyl)quinazolin-4(3H)-one: A more complex derivative with additional functional groups.
Properties
CAS No. |
86070-23-7 |
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Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.57 g/mol |
IUPAC Name |
5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN4O2/c7-4(12)3-1-11-6(8-2-9-11)10-5(3)13/h1-2H,(H,8,9,10,13) |
InChI Key |
GCAKEIOILSXJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=NC=NN21)C(=O)Cl |
Origin of Product |
United States |
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